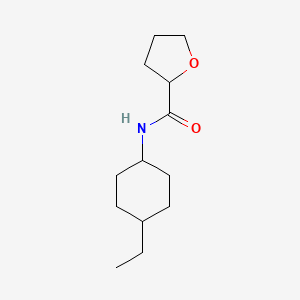
N-(4-ethylcyclohexyl)tetrahydrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylcyclohexyl)tetrahydrofuran-2-carboxamide is a compound that belongs to the class of carboxamides. It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a carboxamide group. The compound also includes a 4-ethylcyclohexyl group, which is a cyclohexane ring with an ethyl substituent at the fourth position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylcyclohexyl)tetrahydrofuran-2-carboxamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with a base, such as sodium hydroxide, to form tetrahydrofuran.
Introduction of the Carboxamide Group: The tetrahydrofuran ring can be functionalized with a carboxamide group through the reaction with an appropriate amine, such as 4-ethylcyclohexylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ethylcyclohexyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Halogenated derivatives with halogen atoms replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylcyclohexyl)tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-ethylcyclohexyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can modulate various biological processes, leading to the compound’s observed effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclohexylcarboxamide: Similar structure but lacks the tetrahydrofuran ring.
N-(4-methylcyclohexyl)tetrahydrofuran-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
Tetrahydrofuran-2-carboxamide: Lacks the cyclohexyl group.
Uniqueness
N-(4-ethylcyclohexyl)tetrahydrofuran-2-carboxamide is unique due to the presence of both the tetrahydrofuran ring and the 4-ethylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-(4-ethylcyclohexyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-10-5-7-11(8-6-10)14-13(15)12-4-3-9-16-12/h10-12H,2-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNCXOMNLMPIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
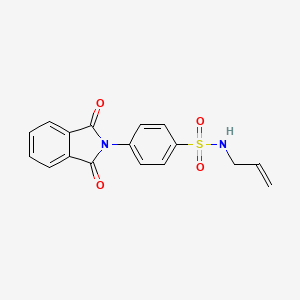
![(2S)-1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4936535.png)
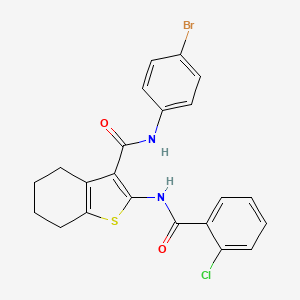
![[1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B4936547.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethylbenzamide](/img/structure/B4936565.png)
![ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4936572.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4936575.png)
![5-(2-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4936578.png)

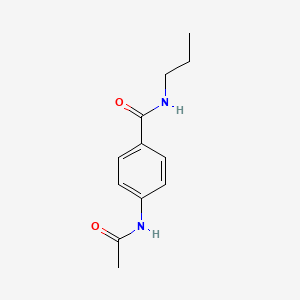
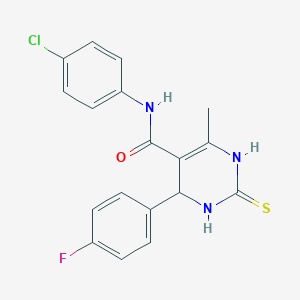
![1-[4-(4-ethoxyphenoxy)butoxy]-2-fluorobenzene](/img/structure/B4936614.png)
![N-[2-methoxy-4-(thiophene-2-carbonylcarbamothioylamino)phenyl]furan-2-carboxamide](/img/structure/B4936617.png)
